2-Aminobut-3-ynoic acid hydrochloride

Catalog No.
S12521749
CAS No.
M.F
C4H6ClNO2
M. Wt
135.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobut-3-ynoic acid hydrochloride

Product Name

2-Aminobut-3-ynoic acid hydrochloride

IUPAC Name

2-aminobut-3-ynoic acid;hydrochloride

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

InChI

InChI=1S/C4H5NO2.ClH/c1-2-3(5)4(6)7;/h1,3H,5H2,(H,6,7);1H

InChI Key

IWOFBVWGVMEBFC-UHFFFAOYSA-N

Canonical SMILES

C#CC(C(=O)O)N.Cl

2-Aminobut-3-ynoic acid hydrochloride is an organic compound with the molecular formula C4H6ClNO2. It is a derivative of butynoic acid, characterized by the presence of an amino group at the second carbon and a hydrochloride group. This compound is notable for its unique structure, which includes a triple bond between the first and second carbon atoms, contributing to its reactivity and potential biological activity. The molecular weight of 2-Aminobut-3-ynoic acid hydrochloride is approximately 135.55 g/mol, and it is often used in various chemical and biological research applications .

  • Oxidation: This reaction can convert the compound into corresponding oxo derivatives, such as 2-oxo-but-3-ynoic acid. Common reagents include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: Reduction processes can yield saturated amino acids like 2-aminobutyric acid. Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically used for this reaction.
  • Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, depending on the reagents used, such as alkyl halides or acyl chlorides in the presence of a base.

Research indicates that 2-Aminobut-3-ynoic acid hydrochloride exhibits significant biological activity, particularly in enzyme inhibition. It has been shown to inhibit cysteine desulfurase and cystathionine gamma-lyase, which play crucial roles in metabolic pathways involving sulfur-containing amino acids. This inhibition can affect various physiological processes, including the synthesis of hydrogen sulfide, an important signaling molecule in biological systems .

The synthesis of 2-Aminobut-3-ynoic acid hydrochloride typically involves:

  • Reaction of Propargyl Bromide with Glycine: This reaction occurs in the presence of a base (such as sodium hydroxide or potassium carbonate) and is usually conducted in solvents like water or ethanol.
  • Acidification: Following the reaction, acidification is performed to obtain the hydrochloride salt form of the compound.

This method can be adapted for industrial production using continuous flow reactors to enhance yield and purity .

2-Aminobut-3-ynoic acid hydrochloride has several applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis and as a precursor for more complex molecules.
  • Biology: The compound is studied for its potential role in enzyme inhibition and its effects on metabolic pathways.
  • Medicine: Investigations are ongoing regarding its potential therapeutic effects, including antimicrobial and anticancer properties.
  • Industry: It is utilized in synthesizing specialty chemicals and pharmaceuticals .

Interaction studies have shown that 2-Aminobut-3-ynoic acid hydrochloride can bind to specific molecular targets within biological systems. Its mechanism of action involves inhibiting enzymes that are critical to metabolic pathways, which could lead to therapeutic effects in conditions where these pathways are dysregulated. For instance, its ability to inhibit cystathionine gamma-lyase may have implications in treating diseases associated with altered hydrogen sulfide levels .

Several compounds share structural similarities with 2-Aminobut-3-ynoic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
L-2-amino-3-butynoic acidC4H5NO2L-enantiomer form; potential antibiotic properties
2-Aminobut-3-enoic acid hydrochlorideC4H8ClNO2Contains a double bond; different reactivity profile
(R)-2-Aminobut-3-ynoic acidC4H6ClNO2R-enantiomer; varying biological activity

Each of these compounds exhibits unique characteristics that distinguish them from 2-Aminobut-3-ynoic acid hydrochloride. For instance, while L-2-amino-3-butynoic acid has been explored for its antibiotic properties, 2-Aminobut-3-enolic acid's double bond alters its reactivity compared to its ynoic counterpart. The distinct structural features contribute to their respective biological activities and applications .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

135.0087061 g/mol

Monoisotopic Mass

135.0087061 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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